REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([NH:6][CH2:7][C:8]([O:10]CC)=O)([CH3:5])[CH3:4]>CN(C=O)C>[CH3:4][C:3]1([CH3:5])[CH2:2][NH:1][C:8](=[O:10])[CH2:7][NH:6]1
|
Name
|
ethyl 2-(1-amino-2-methylpropan-2-ylamino)acetate
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
NCC(C)(C)NCC(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NCC(NC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |